![molecular formula C13H18ClN3 B13755609 3,7-Diethyl-2-hydrazinoquinoline hydrochloride CAS No. 1172567-27-9](/img/structure/B13755609.png)
3,7-Diethyl-2-hydrazinoquinoline hydrochloride
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Overview
Description
3,7-Diethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,7-diethylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3,7-Diethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds .
Scientific Research Applications
Chemical Overview
- Molecular Formula: C13H16ClN3
- Molecular Weight: Approximately 253.74 g/mol
- Structure: The compound features a quinoline ring with ethyl substitutions at the 3 and 7 positions and a hydrazino group at the 2 position, contributing to its reactivity and biological properties.
Pharmaceutical Applications
-
Antimicrobial Activity
- 3,7-Diethyl-2-hydrazinoquinoline hydrochloride has been investigated for its potential as an antimicrobial agent. Preliminary studies indicate that compounds within the hydrazinoquinoline class may exhibit activity against various bacterial strains, including mycobacteria.
- Antitumor Properties
-
Mechanism of Action
- Interaction studies suggest that this compound may bind to DNA or proteins involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
-
Antibacterial Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various hydrazinoquinoline derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a therapeutic agent for treating infections caused by resistant pathogens .
-
Anticancer Research
- In a clinical trial reported in Clinical Cancer Research, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition, underscoring its promise in cancer treatment strategies .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity levels of the final product. Methods include:
- Refluxing with appropriate solvents
- Extraction techniques to isolate the desired compound
- Recrystallization for purification
These methods are essential for producing compounds with consistent quality for further research and development.
Mechanism of Action
The mechanism of action of 3,7-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinoquinoline: A similar compound with a hydrazino group at the 2-position.
3,7-Diethylquinoline: A precursor in the synthesis of 3,7-Diethyl-2-hydrazinoquinoline hydrochloride.
2,4-Diethylquinoline: Another derivative of quinoline with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrazino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3,7-Diethyl-2-hydrazinoquinoline hydrochloride is a compound belonging to the hydrazinoquinoline class, which has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes existing knowledge about the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H16ClN3, with a molecular weight of approximately 253.74 g/mol. The compound features a quinoline ring substituted with two ethyl groups at the 3 and 7 positions and a hydrazino group at the 2 position, which contributes to its unique reactivity and biological properties .
Antimicrobial Activity
Research indicates that derivatives of hydrazinoquinoline compounds exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may interact with bacterial DNA or specific proteins involved in cell signaling pathways .
- Antibacterial Studies : The compound has shown activity against various Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using disc diffusion methods .
Antitumor Activity
In terms of anticancer potential, hydrazinoquinoline derivatives have been investigated for their effects on several cancer cell lines. Notably:
- Cell Lines Tested : The efficacy of this compound has been evaluated against human breast cancer cell lines (MCF-7) and other tumor cell lines .
- Mechanism : The compound is believed to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby inducing apoptosis in cancer cells .
Study Overview
A significant study focused on the synthesis and biological evaluation of various hydrazinoquinoline derivatives highlighted the promising activity of this compound.
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | 15 | |
4-Hydrazinobenzoic acid | Antibacterial | 20 | |
7,8-Dichloro-4-hydrazinoquinoline hydrochloride | Antitumor | 10 |
This table summarizes the biological activities of related compounds, illustrating the competitive efficacy of this compound.
Potential Applications
Given its promising biological activities, this compound could be explored further for:
- Antimicrobial treatments : Particularly in drug-resistant infections.
- Cancer therapies : As part of combination therapies targeting specific pathways involved in tumor growth.
Properties
CAS No. |
1172567-27-9 |
---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(3,7-diethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-9-5-6-11-8-10(4-2)13(16-14)15-12(11)7-9;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
InChI Key |
JUDGRJFVPXGQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl |
Origin of Product |
United States |
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